1,3-benzodioxol-4-ylmethylhydrazine
Description
Significance of the 1,3-Benzodioxole (B145889) Scaffold in Contemporary Organic Chemistry
The 1,3-benzodioxole scaffold, also known as methylenedioxybenzene, consists of a benzene (B151609) ring fused to a five-membered dioxole ring. chemicalbook.com This arrangement imparts a high degree of aromaticity and stability to the molecule. chemicalbook.com The presence of the two oxygen atoms in the dioxole ring makes it electron-rich and reactive, influencing the chemical behavior of the entire structure. chemicalbook.com
This scaffold is found in numerous natural products and has been identified as a "privileged structure" in medicinal chemistry. nih.gov This term highlights its recurring presence in compounds that exhibit a wide range of biological activities. Derivatives of 1,3-benzodioxole have been investigated for their potential as anti-inflammatory, anticancer, antihypertensive, and antioxidant agents. chemicalbook.comresearchgate.net For instance, certain 1,3-benzodioxole derivatives have shown cytotoxic activity against various human tumor cell lines. chemicalbook.com The scaffold's ability to serve as a building block for more complex molecules is a key reason for its importance in organic synthesis. chemicalbook.comsciencemadness.org
The synthesis of the basic 1,3-benzodioxole structure typically involves the condensation of catechol with a dihalomethane or a related methylene (B1212753) source. wikipedia.org This fundamental reaction provides access to a wide variety of substituted benzodioxoles that can be further elaborated into more complex targets.
General Overview of Hydrazine (B178648) Derivatives in Synthetic Transformations
Hydrazine (N₂H₄) and its organic derivatives are a class of compounds characterized by a nitrogen-nitrogen single bond. They are highly valuable reagents and intermediates in organic synthesis due to their nucleophilic nature and their ability to participate in a wide range of chemical transformations. benthamscience.com
Hydrazine derivatives are instrumental in the synthesis of a plethora of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. nih.govresearchgate.net These heterocycles are of immense importance in medicinal chemistry and materials science. Some common transformations involving hydrazine derivatives include:
Formation of Hydrazones: Hydrazines readily react with aldehydes and ketones to form hydrazones. This reaction is fundamental for the characterization of carbonyl compounds and for the synthesis of various nitrogen-containing heterocycles. nih.gov
Wolf-Kishner Reduction: This reaction utilizes hydrazones to deoxygenate carbonyl compounds to the corresponding alkanes under basic conditions.
Synthesis of Pyrazoles and other Heterocycles: Hydrazines are key precursors for the synthesis of five-membered aromatic heterocycles like pyrazoles through condensation reactions with 1,3-dicarbonyl compounds. researchgate.net
N-N Bond Formation: The nitrogen-nitrogen linkage is a key structural motif in various bioactive agents, and hydrazine derivatives provide a direct route to incorporate this feature into molecules. nih.gov
The versatility of hydrazine derivatives makes them indispensable tools for synthetic chemists in the construction of complex molecular architectures. organic-chemistry.orgcdnsciencepub.com
Research Context of 1,3-Benzodioxol-4-ylmethylhydrazine as a Building Block in Advanced Synthesis
The compound this compound combines the key structural features of both the 1,3-benzodioxole scaffold and a hydrazine moiety. This unique combination makes it a valuable building block for the synthesis of novel compounds with potential applications in various fields of chemical research.
The synthesis of this specific hydrazine derivative can be envisioned through several synthetic routes, likely starting from a corresponding 4-substituted 1,3-benzodioxole precursor. For example, a common approach would involve the conversion of 1,3-benzodioxole-4-carbaldehyde (B60654) or a related derivative to the corresponding halide or sulfonate, followed by nucleophilic substitution with hydrazine.
The research interest in this compound lies in its potential to serve as a precursor for a diverse range of more complex molecules. The hydrazine functionality can be readily transformed into various heterocyclic systems, while the 1,3-benzodioxole moiety can be further functionalized or can act as a key pharmacophore. The strategic placement of the methylhydrazine group at the 4-position of the benzodioxole ring offers specific regiochemical control for subsequent synthetic transformations. This allows for the targeted synthesis of compounds where the spatial arrangement of these two key functional groups is crucial for their intended properties.
Below is a table summarizing the key properties of the parent compound, 1,3-benzodioxole.
| Property | Value |
| Chemical Formula | C₇H₆O₂ |
| Molar Mass | 122.12 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 172–173 °C |
| Density | 1.064 g/cm³ |
Properties
IUPAC Name |
1,3-benzodioxol-4-ylmethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-10-4-6-2-1-3-7-8(6)12-5-11-7/h1-3,10H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZDEAWLCUEBEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)CNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697501 | |
| Record name | [(2H-1,3-Benzodioxol-4-yl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887593-39-7 | |
| Record name | [(2H-1,3-Benzodioxol-4-yl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 1,3 Benzodioxol 4 Ylmethylhydrazine
Reactivity of the Hydrazine (B178648) Functional Group
The hydrazine group (-NHNH2) in 1,3-benzodioxol-4-ylmethylhydrazine is characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons. This structural feature is the primary determinant of its chemical reactivity.
The nitrogen atoms of the hydrazine group are nucleophilic, meaning they readily donate their lone pair of electrons to form new chemical bonds with electron-deficient species (electrophiles). The presence of two lone pairs on adjacent nitrogen atoms leads to a phenomenon known as the alpha-effect, which enhances the nucleophilicity of hydrazine compared to a simple amine like ammonia (B1221849). stackexchange.com This is attributed to the repulsion between the adjacent lone pairs, which raises the energy of the highest occupied molecular orbital (HOMO) and makes the electrons more available for reaction. quora.com
Studies comparing the nucleophilicity of various amines and hydrazines have quantitatively demonstrated this enhanced reactivity. nih.govresearchgate.net For instance, kinetic studies of reactions with electrophiles like benzhydrylium ions have shown that hydrazine is a better nucleophile than ammonia in both protic and aprotic solvents. stackexchange.com The nucleophilicity can be influenced by substitution on the nitrogen atoms. While alkyl groups on the alpha-nitrogen (the nitrogen attached to the methyl group in this compound) can increase reactivity, substitution on the beta-nitrogen (the terminal -NH2) can decrease it. nih.govresearchgate.net
Table 1: Comparison of Mayr Nucleophilicity Parameters (N) for Hydrazine and Ammonia stackexchange.com
| Nucleophile | N parameter in H₂O | N parameter in MeCN |
| Hydrazine | 13.46 | 16.45 |
| Ammonia | 9.48 | 11.39 |
A higher N parameter indicates greater nucleophilicity.
A hallmark reaction of hydrazines is their condensation with carbonyl compounds, specifically aldehydes and ketones, to form hydrazones. nih.gov This reaction involves the nucleophilic attack of the terminal nitrogen atom of this compound on the electrophilic carbonyl carbon of an aldehyde or ketone. The initial addition is followed by the elimination of a water molecule to yield the corresponding hydrazone, which contains a C=N-NH- linkage.
These reactions are typically carried out in a suitable solvent like ethanol (B145695) or isopropanol, often with a catalytic amount of acid to facilitate the dehydration step. nih.govnih.gov The resulting hydrazones are often stable, crystalline solids and serve as important intermediates in the synthesis of more complex heterocyclic compounds. researchgate.netnih.gov
Table 2: Examples of Hydrazone Formation from Hydrazines and Carbonyl Compounds
| Hydrazine Reactant | Carbonyl Reactant | Reaction Conditions | Product Type | Reference |
| N-aminomorpholine | Substituted benzaldehydes | 2-propanol, reflux | Hydrazone | nih.gov |
| Isonicotinic hydrazide | Alkoxy benzaldehydes | Ethanol, acetic acid, reflux | Hydrazone | nih.gov |
| 5-methyl-2-benzoxazolinone acetic acid hydrazide | Aromatic aldehydes | Not specified | Arylidene hydrazide | nih.gov |
| 2-(4-oxo-4H-1-benzopyran-3-yl)-1,3-dioxolane | Hydrazine | Pyridine, reflux | Benzoylpyrazole | scispace.comrsc.org |
The nucleophilic nitrogen atoms of this compound can be readily acylated and sulfonylated. Acylation involves the reaction with acylating agents such as acid chlorides or anhydrides to form acylhydrazides. This reaction typically proceeds by nucleophilic acyl substitution, where the hydrazine nitrogen attacks the carbonyl carbon of the acylating agent, leading to the displacement of a leaving group (e.g., chloride). The resulting N-acyl derivatives are crucial precursors for various cyclization reactions. journalagent.com For instance, the acylation of 1,3-benzodioxole (B145889) itself has been studied, indicating the reactivity of the broader chemical family. mdpi.com
Sulfonylation is a similar process where the hydrazine reacts with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base to form a sulfonohydrazide. The base is required to neutralize the hydrochloric acid generated during the reaction.
Cyclization Reactions Leading to Heterocyclic Systems
The derivatives of this compound, particularly its hydrazides and hydrazones, are valuable building blocks for constructing a variety of five-membered heterocyclic rings. These cyclization reactions are important in medicinal chemistry as they lead to scaffolds with diverse biological activities.
1,3,4-Oxadiazoles can be synthesized from acylhydrazide derivatives of this compound through dehydrative cyclization. nih.gov This transformation is commonly achieved by heating the acylhydrazide with a dehydrating agent like phosphorus oxychloride, thionyl chloride, or polyphosphoric acid. nih.gov
Alternatively, 1,3,4-oxadiazoles can be formed through the oxidative cyclization of the corresponding hydrazones. researchgate.netjournalagent.com This method involves treating a hydrazone, derived from this compound and an aldehyde, with an oxidizing agent. A variety of reagents can effect this transformation, including iodine in the presence of a base, or photoredox catalysis. journalagent.comorganic-chemistry.org
Table 3: Synthetic Routes to 1,3,4-Oxadiazoles
| Starting Material | Reagent(s) | Product | Reference |
| Acyl hydrazide | Phosphorus oxychloride, Thionyl chloride | 2,5-Disubstituted 1,3,4-oxadiazole | nih.gov |
| Hydrazone | Iodine and yellow mercuric oxide | 2,5-Diaryl-1,3,4-oxadiazole | journalagent.com |
| Hydrazone | Bromine, acetic acid, sodium acetate | 1,3,4-Oxadiazole derivative | nih.gov |
| Aroyl hydrazone | Eosin Y, visible light, CBr₄ | 2,5-Disubstituted 1,3,4-oxadiazole | organic-chemistry.org |
| Acyl hydrazide | α-Bromo nitroalkanes | 2,5-Disubstituted 1,3,4-oxadiazole | rsc.org |
| Hydrazide-hydrazone | Not specified | 1,3,4-Oxadiazine | benthamopenarchives.combenthamopen.com |
The hydrazine moiety is a key precursor for the synthesis of 1,2,4-triazoles. A common route involves the initial conversion of this compound into a thiosemicarbazide (B42300). This is achieved by reacting the hydrazine with an isothiocyanate. nih.govnih.gov The resulting thiosemicarbazide can then be cyclized to form a 1,2,4-triazole-3-thione. This cyclization is typically carried out under basic conditions, for example, by refluxing in an aqueous solution of sodium hydroxide (B78521) or with triethylamine. nih.govnih.govresearchgate.net
Thiosemicarbazones, which are thiosemicarbazides derived from aldehydes or ketones, are also important intermediates. researchgate.net These can be prepared by the condensation of this compound with a thiosemicarbazide-forming reagent, or by reacting the corresponding hydrazone with a source of sulfur. Cyclization of thiosemicarbazides can also lead to other heterocyclic systems like 1,3,4-thiadiazoles under acidic conditions. nih.govnih.gov
Table 4: Synthesis of Triazole and Thiadiazole Derivatives
| Precursor | Reagents for Cyclization | Heterocyclic Product | Reference |
| 1,4-Disubstituted thiosemicarbazide | Alkaline media (e.g., NaOH) | 1,2,4-Triazole | nih.govresearchgate.net |
| 1,4-Disubstituted thiosemicarbazide | Acidic media (e.g., H₂SO₄) | 1,3,4-Thiadiazole | nih.gov |
| Thiosemicarbazide derivative | Triethylamine | 1,2,4-Triazole ring | nih.gov |
| Salicylhydrazide | Ammonium thiocyanate, HCl, then KOH | 1,2,4-Triazole-3-thione | ajol.info |
Potential for Other Nitrogen-Containing Heterocycle Construction
The hydrazine moiety of this compound serves as a versatile functional group for the synthesis of various nitrogen-containing heterocycles. Hydrazine and its derivatives are well-established precursors in heterocyclic chemistry, primarily due to the nucleophilic nature of the nitrogen atoms. These reactions often involve condensation with carbonyl compounds or cycloaddition reactions. researchgate.netnih.gov
One of the most common transformations of hydrazines is the formation of pyrazoles. nih.gov This typically involves the reaction of the hydrazine with a 1,3-dicarbonyl compound. The initial condensation reaction is followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole (B372694) ring. For this compound, this would result in a pyrazole ring bearing a 1,3-benzodioxol-4-ylmethyl substituent.
Furthermore, hydrazines can be utilized in the synthesis of 1,2,3-triazoles. nih.govworldresearchersassociations.com A common method for this is the Huisgen 1,3-dipolar cycloaddition, where an azide (B81097) reacts with an alkyne. worldresearchersassociations.com While this compound itself is not a direct precursor for this reaction, it can be converted to the corresponding azide, 5-(azidomethyl)-6-bromobenzo[d] wikipedia.orgnih.govdioxole, which can then undergo a click reaction with an alkyne to form the 1,2,3-triazole ring. worldresearchersassociations.com
The synthesis of other heterocyclic systems, such as pyrazines and tetrazines, from hydrazine derivatives is also documented in the literature. nih.gov For instance, the Pinner reaction is a classic method for tetrazine synthesis, which involves the reaction of nitriles with hydrazines followed by an oxidation step. nih.gov The applicability of these specific methods to this compound would depend on the specific reaction conditions and the reactivity of the substrate.
Transition metal-catalyzed reactions have also emerged as a powerful tool for constructing nitrogen-containing heterocycles from hydrazine derivatives. researchgate.net These methods often involve C-H bond activation and annulation reactions, offering alternative pathways to various heterocyclic cores. researchgate.net
Reactivity of the 1,3-Benzodioxole Aromatic Ring
The reactivity of the aromatic ring in this compound is influenced by the electronic properties of both the 1,3-benzodioxole system and the hydrazinomethyl substituent.
Electrophilic Aromatic Substitution on the Benzodioxole System
The 1,3-benzodioxole ring system is generally activated towards electrophilic aromatic substitution (EAS). numberanalytics.comwikipedia.org This is due to the electron-donating nature of the oxygen atoms in the methylenedioxy bridge, which increases the electron density of the aromatic ring through resonance. libretexts.org This increased nucleophilicity makes the ring more susceptible to attack by electrophiles. numberanalytics.comyoutube.com
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com For the 1,3-benzodioxole system, the substitution pattern is directed by the activating methylenedioxy group. The electron-donating effect is strongest at the positions ortho and para to the oxygen atoms. In the case of 1,3-benzodioxole, this corresponds to the 4- and 5-positions. However, since the 4-position is already substituted in the target molecule, electrophilic attack would be expected to favor the 6- and 7-positions.
The presence of a substituent already on the ring affects both the rate and regioselectivity of further substitutions. wikipedia.orgmasterorganicchemistry.com Electron-donating groups increase the reaction rate, while electron-withdrawing groups decrease it. numberanalytics.comfiveable.me
Oxidative and Reductive Transformations of the Methylenedioxy Bridge
The methylenedioxy bridge of the 1,3-benzodioxole system can undergo both oxidative and reductive transformations, although it is generally stable. wikipedia.org Under certain enzymatic conditions, such as with cytochrome P450, the methylenedioxy bridge can be formed from an adjacent phenol (B47542) and methoxy (B1213986) group or cleaved (ortho-demethylenation). wikipedia.org Chemical methods for the transformation of a methoxy group into a methylenedioxy group have also been reported. rsc.org
Oxidative cleavage of the methylenedioxy bridge can be achieved using strong oxidizing agents, which can lead to the formation of a catechol (1,2-dihydroxybenzene) derivative. Conversely, reductive cleavage is less common but can potentially be achieved under specific catalytic conditions. The stability of the methylenedioxy bridge is a key feature of many natural products and synthetic compounds containing this moiety. wikipedia.org
Influence of Hydrazine Substituent on Aromatic Reactivity Profile
The -CH2- group is weakly electron-donating through an inductive effect. youtube.com The hydrazine group (-NHNH2) itself is more complex. The nitrogen atoms have lone pairs of electrons that can be donated to the aromatic ring through resonance, which would be an activating effect. youtube.com However, the nitrogen atoms are also electronegative, leading to an electron-withdrawing inductive effect. libretexts.orglibretexts.org
In similar systems, such as aniline, the resonance donation of the nitrogen lone pair is the dominant effect, making the amino group a strong activator and ortho-, para-director. youtube.com For the hydrazinomethyl group, the activating resonance effect would be transmitted through the methylene (B1212753) spacer, which will diminish its impact on the aromatic ring compared to a directly attached amino group. The -NH2 group within the hydrazine moiety can also act as an electron-donating fragment through resonance. nih.gov
Therefore, the hydrazinomethyl substituent is expected to be an activating group, further enhancing the reactivity of the already activated 1,3-benzodioxole ring towards electrophilic aromatic substitution. This activating influence, combined with the directing effect of the methylenedioxy group, would likely favor substitution at the 6- and 7-positions of the aromatic ring.
Advanced Characterization Techniques and Spectroscopic Analysis for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the precise connectivity and chemical environment of atoms within a molecule. For 1,3-benzodioxol-4-ylmethylhydrazine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be indispensable.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and for piecing together the molecular framework.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be expected to show correlations between the protons on the aromatic ring, as well as between the methylene (B1212753) protons and the hydrazine (B178648) protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This would allow for the direct assignment of the ¹³C signals for the aromatic CH groups, the methylenedioxy carbon, and the methylene bridge carbon by correlating them to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) C-H couplings. This technique would be critical in establishing the connectivity between the benzodioxole ring and the methylhydrazine side chain. For instance, correlations would be expected from the methylene protons to the quaternary carbons of the benzodioxole ring and the carbon atom of the methylenedioxy group.
A hypothetical data table for the expected NMR shifts is presented below.
| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Aromatic CH | 6.7-6.9 | 108-125 | To other aromatic carbons, Methylene C |
| Methylene (-CH₂-) | ~3.8 | ~50 | To aromatic carbons, Hydrazine N |
| Methylenedioxy (O-CH₂-O) | ~5.9 | ~101 | To quaternary aromatic carbons |
| Hydrazine (-NHNH₂) | Variable | - | To Methylene C |
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular weight and, consequently, the elemental composition of this compound. The high accuracy of this technique allows for the differentiation between compounds with the same nominal mass. Furthermore, fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would provide valuable structural information by breaking the molecule into smaller, identifiable pieces. The expected fragmentation pattern would likely involve cleavage of the benzylic C-N bond, leading to the formation of a stable benzodioxolylmethyl cation.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the hydrazine group (typically in the 3200-3400 cm⁻¹ region), C-H stretching of the aromatic and methylene groups (around 2850-3100 cm⁻¹), aromatic C=C stretching (around 1450-1600 cm⁻¹), and the characteristic C-O-C stretching of the methylenedioxy group (around 1250 and 1040 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations and the aromatic ring modes.
Single Crystal X-ray Diffraction for Solid-State Structural Determination
Should this compound be crystallizable, Single Crystal X-ray Diffraction (SCXRD) would provide the ultimate, unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles, as well as information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the hydrazine moiety. The planarity of the benzodioxole ring system and the conformation of the methylhydrazine side chain would be definitively established.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govscirp.org A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.govresearchgate.net A smaller gap generally suggests higher reactivity. nih.gov
For a molecule like 1,3-benzodioxol-4-ylmethylhydrazine, the HOMO is likely to be located on the electron-rich benzodioxole ring and the hydrazine (B178648) moiety, which contains lone pairs of electrons. The LUMO, conversely, would likely be distributed over the aromatic system.
Table 1: Representative Frontier Molecular Orbital Energies and Properties for Analogous Compounds
| Compound/Fragment | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Quinoline | -6.646 | -1.816 | 4.83 |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 |
| Hypothetical this compound | N/A | N/A | N/A |
Data for Quinoline and the hydrazine derivative are provided for illustrative purposes to show typical ranges for related structures. nih.govscirp.org No experimental or calculated data is available for the title compound.
Mulliken population analysis, another output of DFT calculations, can be used to determine the partial charges on each atom in the molecule. This information helps in identifying the electron distribution and predicting sites susceptible to electrophilic or nucleophilic attack.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface. nih.gov Red-colored areas, indicating negative potential, are susceptible to electrophilic attack, while blue-colored areas, representing positive potential, are prone to nucleophilic attack. nih.gov In this compound, the oxygen atoms of the benzodioxole ring and the nitrogen atoms of the hydrazine group would be expected to be regions of high electron density (red).
From HOMO and LUMO energies, various molecular reactivity descriptors can be calculated, such as:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Softness (S): 1 / (2η)
Electrophilicity Index (ω): μ2 / (2η), where μ is the chemical potential (-χ)
These descriptors provide a quantitative measure of the molecule's reactivity. nih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. ucsb.edu
By modeling the potential energy surface of a reaction, computational methods can identify and characterize transition states—the high-energy structures that connect reactants and products. nih.govsmu.edu The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. ucsb.edu For reactions involving the hydrazine group, such as hydrazone formation with carbonyl compounds, computational studies can elucidate the detailed mechanism, including the structures of intermediates and transition states. acs.orglibretexts.org For example, studies on the reaction of protonated hydrazine with carbonyls have used calculations to understand specific steps and transition states. acs.org Similarly, the mechanism of hydrazine formation from chloramine (B81541) and ammonia (B1221849) has been a subject of kinetic studies. acs.org The air oxidation of hydrazine has also been investigated, with kinetics varying depending on the catalytic surface. nih.gov
Many chemical reactions can yield multiple products. Computational chemistry can predict the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the relative stereochemistry of the products). By comparing the activation energies for different reaction pathways, the most likely product can be determined. For instance, in cycloaddition reactions involving molecules with multiple reactive sites, such as nitrilimines, DFT calculations can predict which regioisomeric product will be favored by examining the energies of the transition states. researchgate.net
Molecular Modeling and Docking Studies in Scaffold Design (Focused on Chemical Interactions)
The 1,3-benzodioxole (B145889) scaffold is present in numerous bioactive compounds. wikipedia.orgchemicalbook.com Molecular modeling and docking are computational techniques used to predict how a molecule (a ligand) binds to a biological target, such as a protein or enzyme. researchgate.netnih.gov These methods are crucial in drug discovery and scaffold design. mdpi.com
Docking simulations place the ligand into the active site of the receptor and score the different binding poses based on their predicted binding affinity. nih.gov This allows for the identification of key chemical interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. mdpi.com For instance, docking studies on 1,3-benzodioxole derivatives have been used to understand their binding to auxin receptors and to design new potent agonists. researchgate.netnih.gov In another example, salicylhydrazone derivatives were studied as α-glucosidase inhibitors, with docking revealing key interactions driving their potent activity. mdpi.com While no specific docking studies on this compound have been reported, its structural motifs suggest potential for various interactions that could be explored in scaffold-based drug design. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts and exploring chemical space.
A typical QSAR study involves the following steps:
Data Set Selection: A group of molecules with known activities is chosen.
Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated to represent the chemical and physical properties of the molecules.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to create a model that correlates the descriptors with the observed activity. nih.gov
Model Validation: The predictive power of the model is rigorously tested. arabjchem.org
Despite the utility of QSAR in various research areas, including the development of inhibitors for different enzymes and anticancer agents, no specific QSAR models for this compound were found in the reviewed literature. nih.govekb.eg
Conformational Analysis and Energy Minimization
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This analysis is crucial for understanding a molecule's physical and biological properties, as its three-dimensional shape often dictates its interaction with biological targets.
Energy minimization is a computational process used to find the most stable conformation (the one with the lowest potential energy). This is a critical step in molecular modeling and is often performed before more complex simulations, such as molecular docking or molecular dynamics.
While these techniques are fundamental in computational chemistry, specific studies detailing the conformational analysis or energy minimization of this compound are not available in the public domain.
Applications of 1,3 Benzodioxol 4 Ylmethylhydrazine and Its Derivatives in Chemical Synthesis
Role as Versatile Building Blocks in Complex Organic Molecules
The unique combination of the hydrazine (B178648) group and the benzodioxole nucleus in 1,3-benzodioxol-4-ylmethylhydrazine makes it a multifaceted building block in the synthesis of intricate organic molecules. This versatility stems from the differential reactivity of its functional groups, which can be selectively targeted to introduce molecular complexity.
Substituted hydrazines are fundamental precursors in the synthesis of a wide array of nitrogen-containing heterocycles, which are core structures in many biologically active compounds. nih.govresearchgate.netnih.govfrontiersin.org The hydrazine moiety of this compound can participate in various cyclization reactions to form stable heterocyclic rings.
The reactivity of the hydrazine group allows it to undergo condensation reactions with dicarbonyl compounds or their equivalents to form five- and six-membered heterocycles. For instance, reaction with β-diketones can yield pyrazoles, while reaction with γ-diketones can lead to the formation of pyridazines. enamine.net These reactions are often catalyzed by acids or transition metals and can proceed with high regioselectivity. The benzodioxole moiety remains intact during these transformations, thereby functionalizing the resulting heterocyclic scaffold.
Recent advancements in synthetic methodologies have further expanded the utility of hydrazine derivatives. Transition metal-catalyzed C-H bond activation and annulation reactions represent a powerful strategy for constructing nitrogen-containing heterocycles. researchgate.net In this context, the aryl group of a hydrazine derivative can be directed to react with various coupling partners, such as alkynes, to form fused heterocyclic systems. While specific examples with this compound are not extensively documented, the general principles suggest its applicability in such transformations.
The following table summarizes some of the common heterocyclic scaffolds that can be synthesized from hydrazine derivatives:
| Heterocyclic Scaffold | Reactant for Hydrazine | General Reaction Type |
| Pyrazole (B372694) | β-Diketone | Condensation |
| Pyrazolidine | α,β-Unsaturated ester | Michael addition/Cyclization |
| Pyridazine | γ-Diketone | Condensation |
| Indazole | o-Halobenzaldehyde | Cyclization/Aromatization |
| 1,2,4-Triazole | Acyl imidate | Condensation/Cyclization |
The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. Chiral hydrazine derivatives serve as valuable tools in asymmetric synthesis, both as chiral auxiliaries and as precursors to chiral ligands and catalysts. acs.orgnih.gov
One established methodology involves the use of chiral hydrazine reagents to derivatize carbonyl compounds, forming diastereomeric hydrazones that can be separated chromatographically. nih.gov Although this approach is primarily analytical, it highlights the potential for creating chiral centers from hydrazine derivatives.
More synthetically relevant are methods that employ chiral catalysts for the asymmetric transformation of prochiral substrates containing a hydrazine moiety. For example, the palladium-catalyzed asymmetric hydrogenation of hydrazones can produce chiral hydrazines with high enantioselectivity. researchgate.net By analogy, a hydrazone derived from this compound could potentially be hydrogenated to yield the corresponding chiral hydrazine.
Furthermore, chiral hydrazine derivatives can be incorporated into ligands for asymmetric metal catalysis. The nitrogen atoms of the hydrazine can coordinate to a metal center, creating a chiral environment that can induce stereoselectivity in a variety of reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The development of such chiral ligands often involves the reaction of a hydrazine with a chiral backbone.
A recent development in asymmetric synthesis involves the use of bifunctional organocatalysts, such as cinchona-alkaloid-derived squaramides, to catalyze the asymmetric addition of hydrazine hydrate (B1144303) to dienones, affording optically pure fused pyrazoline derivatives. acs.org This demonstrates the feasibility of using hydrazine in enantioselective organocatalyzed reactions.
Strategies for Diversity-Oriented Synthesis and Combinatorial Chemistry
Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful strategies for the rapid generation of large libraries of structurally diverse small molecules for high-throughput screening. nih.govnih.gov Hydrazine derivatives, with their inherent reactivity and multiple points for diversification, are excellent building blocks for such endeavors. nih.govcapes.gov.brmdpi.comchristopherking.name
The hydrazine moiety of this compound can be readily converted into a hydrazone by reaction with a variety of aldehydes and ketones. This reaction is often reversible, allowing for the generation of dynamic combinatorial libraries (DCLs) where the library members are in equilibrium. researchgate.net The addition of a target biomolecule can shift the equilibrium towards the best binder, which can then be identified.
In a more traditional combinatorial approach, the hydrazine can be reacted with a library of building blocks to create a large number of discrete compounds. christopherking.name For example, a split-and-mix synthesis strategy can be employed where a solid support is functionalized with a molecule that can react with the hydrazine. The support is then split into multiple portions, and each portion is reacted with a different building block. The portions are then mixed and split again for reaction with another set of building blocks, leading to an exponential increase in the number of compounds in the library.
The benzodioxole moiety of this compound provides an additional point of diversity. The aromatic ring can be further functionalized before or after the incorporation of the hydrazine, allowing for the creation of libraries with a wide range of electronic and steric properties.
Development of Specialized Chemical Probes and Ligands for Research
Chemical probes are small molecules that are used to study and manipulate biological systems. nih.govyoutube.com They are essential tools for target identification and validation in drug discovery. Ligands are molecules that bind to specific receptors or enzymes, and they can be used to modulate the activity of these targets. nih.govnih.gov The benzodioxole scaffold is a known pharmacophore that can interact with various biological targets, including receptors and enzymes. acs.orgnih.govresearchgate.net
The 1,3-benzodioxole (B145889) moiety is a key structural feature in many biologically active compounds. Its presence in this compound suggests that derivatives of this compound could be designed as probes or ligands for specific biological targets. The hydrazine group provides a convenient handle for attaching reporter groups, such as fluorophores or biotin, which are necessary for visualizing and isolating the target of a chemical probe.
For example, a fluorescently labeled derivative of this compound could be synthesized and used in cellular imaging studies to determine its subcellular localization and to identify its binding partners. Similarly, a biotinylated derivative could be used for affinity-based protein profiling to pull down and identify its target proteins from a complex biological sample.
The development of such probes would involve the synthesis of a small library of derivatives with different linkers and reporter groups to optimize their properties for the intended application.
Intermediates in the Synthesis of Advanced Materials and Functional Molecules
Heterocyclic compounds are not only important in biology but also find applications in materials science as components of functional materials such as organic light-emitting diodes (OLEDs), sensors, and functional polymers. acs.orgresearchgate.netacs.org The synthesis of these materials often relies on the use of versatile heterocyclic building blocks.
Hydrazine and its derivatives are precursors to a variety of heterocyclic systems that can be incorporated into larger, more complex molecular architectures. The ability to form stable, conjugated heterocyclic rings makes them attractive for the synthesis of materials with interesting electronic and photophysical properties. For instance, polycyclic heteroaromatic compounds, which can be seen as "doped" nanographenes, are a class of materials with tunable electronic properties. acs.orgacs.org
While the direct application of this compound in materials science is not well-documented, its potential as an intermediate is evident. The heterocyclic scaffolds that can be synthesized from this compound, as discussed in section 6.1.1, could be further elaborated and polymerized to create novel materials. The benzodioxole unit can also influence the solid-state packing and electronic properties of the resulting materials.
For example, a polymer containing repeating units derived from a pyrazole synthesized from this compound could exhibit unique fluorescence or charge-transport properties. The synthesis of such a polymer would involve the initial formation of the heterocyclic monomer followed by a suitable polymerization reaction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
